molecular formula C16H22N2O4 B153308 tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 343306-50-3

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B153308
CAS No.: 343306-50-3
M. Wt: 306.36 g/mol
InChI Key: HURFXWYAABUPFZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate typically involves a multi-step process:

Chemical Reactions Analysis

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological molecules .

Comparison with Similar Compounds

Similar compounds include:

The unique combination of the piperazine ring and the formyl and hydroxyl groups in tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURFXWYAABUPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634611
Record name tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343306-50-3
Record name tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.58 g of bis(dibenzylideneacetone)palladium and 0.16 g of tri-tert-butylphosphine are added under nitrogen to 200 ml of toluene, and the resultant solution, which becomes dark red, is stirred at 20° for 30 minutes. 10 g of 5-bromo-2-hydroxybenzaldehyde, 10.2 g of tert-butyl 1-piperazinecarboxylate and 7.2 g of sodium tert-butoxide are then added. The mixture is stirred at 60° for 24 hours and cooled, 800 ml of water are added, and the mixture is extracted with 2×500 ml of ethyl acetate. The organic phases are combined and washed with 300 ml of water, and the solvent is removed at 30° under reduced pressure. The dark-orange oil which remains (11 g) is purified by chromatography (300 g of silica gel; MTB ether/heptane 5:1; 1.5 litres) leaving 7.8 g of pale-yellow crystals (51%), m.p. 84-86°; MS 306 (M+), 250 (100%), 233, 176, 164.
[Compound]
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200 mL
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Synthesis routes and methods II

Procedure details

Toluene (9.7 L) was introduced into a reactor and degassed using vacuum/nitrogen. Under nitrogen at 23° C. was palladium acetate (11.0 g, 0.049 mol, 0.01 equiv.) was loaded and the mixture was stirred until complete dissolution of palladium. A solution of tri-tert-butyl-phosphine (10.0 g, 0.049 mol, 0.01 equiv.) in toluene (0.3 L) was then added, followed by the addition of 5-bromo-2-hydroxybenzaldehyde (1000 g, 4.97 mol, 1 equiv.), tert-butyl-1-piperazine-carboxylate (1065.4 g, 5.72 mol, 1.1 equiv.) and sodium-tert-butoxide (1052.4 g, 10.9 mol, 2.2 equiv.). The resulting yellow-orange solution was stirred for 22 h at 42° C. The red-brownish slurry was mixed with a mixture (pH around 5-6) of distilled water (8 L) and glacial acetic acid (800 mL), and stirred for 10 min. The organic phase was separated from the aqueous phase and washed twice with distilled water (2×8 L). The organic phase was then dried by addition of sodium sulphate (2.5 kg), stirred for 30 min. and filtered. The resulting dark-orange organic phase was weighed (9.65 kg) and an aliquot (100 g) was taken. The aliquot was concentrated in vacuo to yield a dark-orange oil which was purified by column chromatography (SiO2, h: 30 cm, d: 4 cm, eluant: MTBE/heptane 1:1). The named compound was obtained as yellow crystals (8.9 g). Calculation of the total yield from the aliquot gave 56%. MS (ES+): 307 (M+H).
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